![molecular formula C12H15NO2 B13204158 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is a chemical compound that features a pyrrolidine ring attached to a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde typically involves the reaction of pyrrolidine derivatives with benzaldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the pyrrolidine derivative to the benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 2-[2-(Carboxymethyl)pyrrolidin-1-yl]benzaldehyde.
Reduction: Formation of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzyl alcohol.
Substitution: Formation of substituted benzaldehyde derivatives depending on the electrophile used.
科学的研究の応用
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The benzaldehyde moiety may also participate in various biochemical reactions, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
- 2-(Hydroxymethyl)pyrrolidine
- 2-(Pyrrolidin-1-yl)ethanol
- Pyrrolidine-2-carbaldehyde
Uniqueness
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is unique due to the presence of both the pyrrolidine ring and the benzaldehyde moiety, which confer distinct chemical and biological properties
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-10-4-1-2-6-12(10)13-7-3-5-11(13)9-15/h1-2,4,6,8,11,15H,3,5,7,9H2 |
InChIキー |
RUMVCSNXQOUHGO-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C2=CC=CC=C2C=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


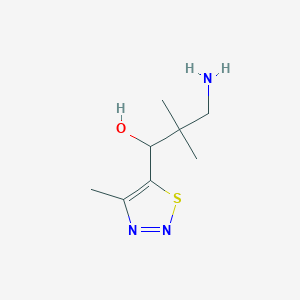
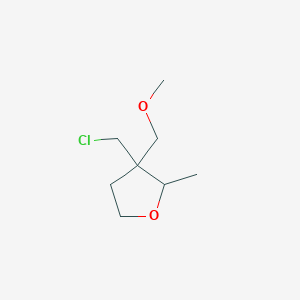
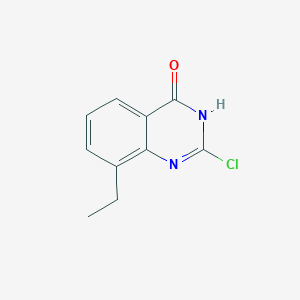

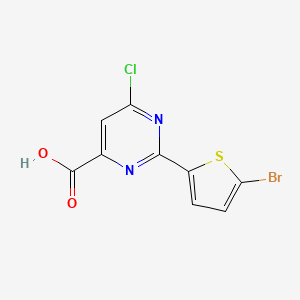
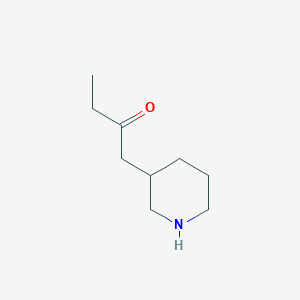
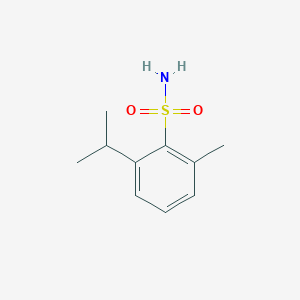
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride](/img/structure/B13204121.png)
![3-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13204132.png)

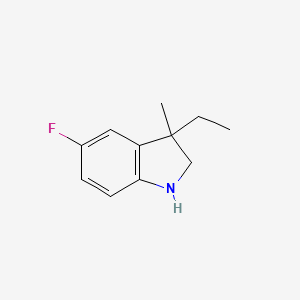
![Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13204146.png)
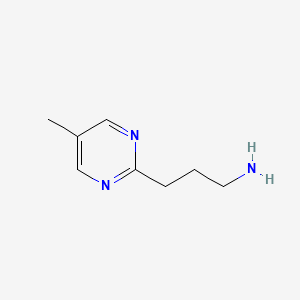
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
